NY-ESO-1 is a member of the cancer/testis antigen family, which is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues. The gene encoding NY-ESO-1 is located on chromosome X and has been implicated in several cancers, including melanoma, lung cancer, and ovarian cancer. The specific peptide sequence for Cancer/Testis Antigen 1 (87-111) is LLEFYLAMPFATPMEAELARRSLAQ.
Cancer/Testis Antigen 1 (87-111) falls under the category of tumor-associated antigens, specifically classified as a cancer/testis antigen. These antigens are characterized by their restricted expression pattern, typically found in germ cells of the testis and various malignant tissues but absent in normal adult tissues. This unique expression profile makes them attractive targets for immunotherapy.
The synthesis of Cancer/Testis Antigen 1 (87-111) can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Cancer/Testis Antigen 1 (87-111) consists of a linear sequence of amino acids that folds into a specific conformation when presented by major histocompatibility complex molecules. The peptide's structure is crucial for its binding affinity to HLA molecules and subsequent recognition by T cells.
The peptide sequence LLEFYLAMPFATPMEAELARRSLAQ has been shown to bind effectively to multiple HLA class II alleles, facilitating T cell activation. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into how this peptide interacts with HLA molecules.
Cancer/Testis Antigen 1 (87-111) does not undergo traditional chemical reactions as small molecules do; rather, its activity is primarily through biological interactions.
The primary reaction involving this peptide occurs when it binds to HLA class II molecules on antigen-presenting cells. This binding facilitates the presentation of the peptide to CD4+ T cells, leading to their activation and proliferation. Subsequent immune responses can include cytokine production and cytotoxic activity against tumor cells expressing NY-ESO-1.
The mechanism of action for Cancer/Testis Antigen 1 (87-111) involves several steps:
Studies have demonstrated that this peptide can stimulate both Th1-type and Th2-type responses in vitro, indicating its potential utility in cancer vaccine strategies aimed at eliciting robust immune responses.
Cancer/Testis Antigen 1 (87-111) exists as a linear peptide under physiological conditions. Its solubility can vary based on concentration and pH conditions.
The chemical properties include:
These properties influence its stability, solubility, and interaction with biological systems.
Cancer/Testis Antigen 1 (87-111) has significant applications in cancer immunotherapy:
The CTAG1B gene (commonly known as NY-ESO-1) resides on chromosome Xq28, spanning approximately 1.7 kb with three exons [4] [7] [10]. This locus exhibits complex genomic organization, including a paralogous gene CTAG1A, which shares near-identical sequence identity due to segmental duplication [4] [7]. NY-ESO-1 belongs to the Cancer-Testis Antigen (CTA) family, characterized by restricted expression in immune-privileged sites (testis, placenta) and re-expression in malignancies [9] [10]. Evolutionary analyses indicate that CT-X genes (including CTAG1B) cluster predominantly on the X chromosome, suggesting selective pressure for germline-specific functions [9]. The gene encodes a 180-amino acid protein (18 kDa) with a glycine-rich N-terminus and a hydrophobic C-terminal Pcc-1 domain implicated in protein-protein interactions [7] [10].
NY-ESO-1 expression in cancers is primarily governed by epigenetic mechanisms. In normal somatic tissues, the CTAG1B promoter is silenced by DNA methylation and repressive histone modifications. Tumorigenesis triggers epigenetic reprogramming, including promoter demethylation and histone acetylation, leading to transcriptional reactivation [9] [10]. Demethylating agents (e.g., 5-aza-2'-deoxycytidine) potently induce NY-ESO-1 expression in tumor cells but not normal somatic cells, highlighting the tumor-specificity of this mechanism [9] [10].
Expression frequencies vary significantly across malignancies:
Table 1: NY-ESO-1 Expression in Selected Tumors
Tumor Type | Expression Frequency (%) | Clinical Relevance |
---|---|---|
Myxoid liposarcoma | 88–100% | Highest among sarcomas; immunotherapy target |
Synovial sarcoma | 49% | Associated with HLA-A02+ clinical trials |
Myxofibrosarcoma | 35% | Moderate candidate for immunotherapy |
Chondrosarcoma | 28% | Lower but significant expression |
Benign mesenchymal lesions | 0% | Confirms tumor-specific re-expression |
Notably, intra-tumoral heterogeneity exists, with variable NY-ESO-1 protein expression across regions of the same tumor [9].
The NY-ESO-1₈₇₋₁₁₁ epitope (sequence ALVRQLGVCVPCEPPRGPRPLPPK) is a 25-amino acid peptide exhibiting promiscuous HLA class II binding. It binds multiple HLA-DR and HLA-DP4 alleles, including:
Biophysical studies reveal its core binding region (residues 95–107) anchors into the peptide-binding grooves of these alleles via conserved hydrophobic residues and charged side chains [3]. The cysteine at position 93 (Cys₉₃) forms disulfide bonds critical for stabilizing the peptide’s tertiary structure, enhancing HLA binding [3] [8].
This epitope stimulates robust CD4⁺ T-helper responses:
Table 2: Immunogenic Features of NY-ESO-1₈₇₋₁₁₁
Property | Detail | Functional Significance |
---|---|---|
HLA Restriction | HLA-DRB10101, *0401, *0701, *1101; HLA-DPB10401/0402 | Broad population coverage (global) |
Core Binding Region | Residues 95–107 (RGPRPLPPK) | Anchors peptide in HLA groove |
Key Residue | Cysteine₉₃ (disulfide bridge formation) | Stabilizes peptide structure |
T-cell Response | Th1 (IFN-γ) and Th2 (IL-5) activation in cancer patients | Supports humoral and cellular immunity |
Tumor Recognition | CD4⁺ T cells recognize NY-ESO-1⁺/HLA-DP⁺ tumor cells | Direct antitumor effector function |
Post-translational modifications (PTMs) significantly impact the processing, stability, and immunogenicity of the NY-ESO-1₈₇₋₁₁₁ epitope:
Disulfide Bond Formation: Cys₉₃ undergoes oxidation to form intra- or inter-molecular disulfide bonds. This stabilizes the peptide’s conformation, enhancing its affinity for HLA class II molecules [3] [8]. Reduction of this bond diminishes T-cell recognition by >60%, confirming its functional importance [8].
Proteolytic Processing: The full-length NY-ESO-1 protein is cleaved by cathepsins L and S within dendritic cell endolysosomes. The 87–111 fragment resists degradation due to its hydrophobic core and cysteine stabilization, promoting efficient loading onto HLA-II [3].
Phosphorylation: Serine residues (e.g., Ser₉₆, Ser₁₀₀) within the epitope may be phosphorylated by tumor-associated kinases. This alters peptide conformation and reduces HLA binding affinity by ~40%, representing a potential immune evasion mechanism [3].
Antigen Processing Variations: Compared to HLA class I-restricted epitopes (e.g., NY-ESO-1₁₅₇₋₁₆₅), which require proteasomal cleavage, the 87–111 epitope is generated via endosomal processing. This allows independent CD4⁺ T-cell activation even in tumors with defective MHC class I presentation [3] [6]. DNA vaccines encoding this epitope overcome limitations of synthetic peptides by enabling natural PTMs during endogenous antigen processing, leading to more effective tumor-lytic T-cell responses [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8